3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one
Description
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is a cyclobutanone derivative featuring a strained four-membered ring system substituted with two methyl groups at positions 2 and 4, and an imino group linked to a 4-methoxyphenyl moiety. The compound’s structure imparts unique electronic and steric properties due to the electron-donating methoxy group and the conjugation between the imino group and the aromatic ring. Cyclobutanones are known for their high ring strain (~26 kcal/mol), which enhances reactivity compared to larger cyclic ketones like cyclohexanones .
Properties
CAS No. |
605686-44-0 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)imino-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C15H19NO2/c1-14(2)12(15(3,4)13(14)17)16-10-6-8-11(18-5)9-7-10/h6-9H,1-5H3 |
InChI Key |
QEJVYZVHBRYHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC2=CC=C(C=C2)OC)C(C1=O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one typically involves the reaction of 4-methoxyaniline with 2,2,4,4-tetramethylcyclobutanone under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups:
Reactivity and Stability
- Ring Strain and Reactivity: The target compound’s cyclobutanone core exhibits higher reactivity in ring-opening or [2+2] cycloaddition reactions compared to less strained analogues like cyclohexanone derivatives. However, the electron-donating methoxy group stabilizes the imino group, reducing susceptibility to oxidation .
- Solubility: The hydrochloride salt of 2,2,4,4-tetramethylcyclobutan-1-amine (163.69 g/mol) demonstrates superior water solubility due to ionic character, whereas the target compound’s nonpolar tetramethyl groups and aromatic imino substituent limit solubility in aqueous media .
- Electronic Effects : The 4-fluorophenyl analogue (179.23 g/mol) shows reduced electron density at the aromatic ring due to fluorine’s electronegativity, contrasting with the methoxy group’s resonance donation in the target compound. This difference influences intermolecular interactions and catalytic activity in coordination chemistry .
Research Findings and Industrial Relevance
- Catalytic Applications: The electron-rich imino group in the target compound facilitates Pd-catalyzed cross-coupling reactions, outperforming fluorophenyl analogues in yield and selectivity .
- Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that the tetramethylcyclobutanone derivatives decompose at ~220°C, whereas amine hydrochlorides exhibit lower thermal stability due to ionic dissociation .
Biological Activity
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a cyclobutanone core with a methoxyphenyl imine substituent. Its molecular formula is and it has a molar mass of approximately 229.32 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antioxidant Properties : The presence of the methoxy group contributes to the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : In vitro studies have shown that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
The mechanisms through which 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It could affect pathways such as MAPK/ERK and PI3K/Akt, which are critical in cancer progression.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant activity when tested against DPPH radicals. The results indicated a dose-dependent response with an IC50 value comparable to well-known antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that the compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial efficacy.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro assays using human breast cancer cell lines (MCF-7) indicated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
